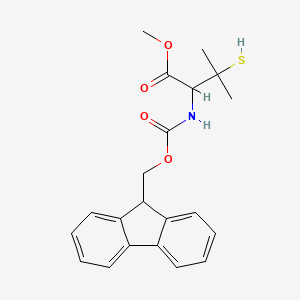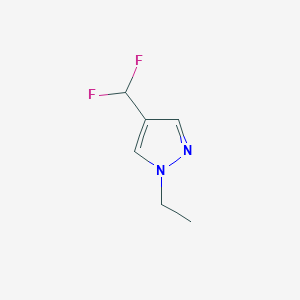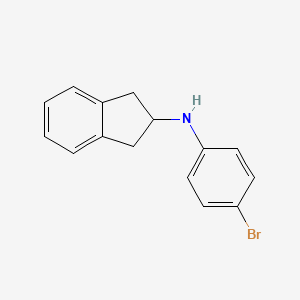
6-(3-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 3-chlorophenyl group at the 6-position, an iodine atom at the 2-position, and a trifluoromethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as DMF, toluene, or ethanol. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the aryl halide with the organoboron reagent.
Aplicaciones Científicas De Investigación
6-(3-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 6-(3-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate interactions with biological targets through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2,6-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- 6-(4-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- 6-(3-Chlorophenyl)-2-bromo-4-(trifluoromethyl)pyrimidine
Uniqueness
6-(3-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, while the iodine atom provides a site for further functionalization through substitution reactions.
Propiedades
Fórmula molecular |
C11H5ClF3IN2 |
|---|---|
Peso molecular |
384.52 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5ClF3IN2/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H |
Clave InChI |
JAIJRQYCZYXCMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



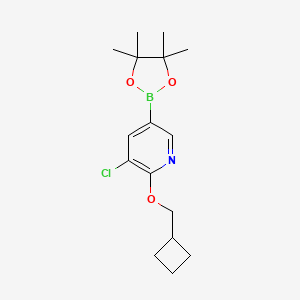

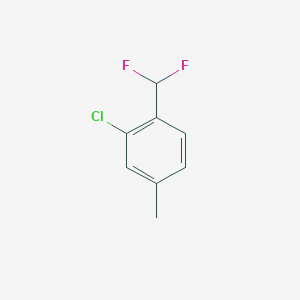
![(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15339340.png)

